molecular formula C19H24N2OS B1274794 2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 590355-63-8

2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B1274794
M. Wt: 328.5 g/mol
InChI Key: VDWDLECHMZLDKJ-UHFFFAOYSA-N
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Description

The compound 2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a novel thiophene derivative with potential pharmacological applications. It is derived from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide, which has been the subject of research due to its various biological activities .

Synthesis Analysis

The synthesis of related thiophene derivatives involves initial reactions with different organic reagents. The process includes the use of 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide as a starting material. The synthesis conditions are optimized to yield compounds with high purity, as confirmed by spectroscopic data and elemental analysis . The azomethine derivatives of this compound are synthesized through the interaction with aromatic aldehydes in ethanol, monitored by thin-layer chromatography (TLC) .

Molecular Structure Analysis

The molecular structures of the synthesized thiophene derivatives are confirmed using various spectroscopic techniques such as infrared spectroscopy (IR), proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and through elemental analysis. These methods ensure the accurate identification of the compounds .

Chemical Reactions Analysis

The reactivity of the azomethine derivatives is influenced by the substituents on the aromatic aldehydes, which affect the completeness of the condensation reaction during synthesis. The presence of different substituents can lead to variations in the chemical properties and biological activities of the resulting compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these thiophene derivatives are characterized by their high activity in biological assays. The acute toxicity is determined by LD50 assays, and the compounds exhibit significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These properties are compared with known positive controls such as procaine amide, lidocaine, diazepam, and buspirone . The purity of the synthesized azomethine derivatives is assessed to be more than 95%, as determined by high-performance liquid chromatography (HPLC) analysis .

Scientific Research Applications

Antibacterial and Antifungal Activities

Compounds structurally similar to 2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide have demonstrated notable antibacterial and antifungal activities. These compounds, like 2-[[[(E)-(4-methoxyphenyl)methylene]amino]-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, show significant biological activity due to their unique molecular conformations, which include intramolecular hydrogen bonding that locks their molecular structures and enhances their biological efficacy (Vasu et al., 2005).

Azomethine Derivatives for Cytostatic Effects

Azomethine derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide are studied for their cytostatic, antitubercular, and anti-inflammatory activities. These derivatives are of interest in medical chemistry and pharmaceutical science for their potential pharmacological properties. The synthesis and analysis of these compounds have been optimized, indicating their prospective use in developing new pharmaceutical substances (Chiriapkin et al., 2021).

Antiarrhythmic, Serotonin Antagonist, and Antianxiety Activities

Novel thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have shown significant antiarrhythmic, serotonin antagonist, and antianxiety activities. These findings are important as they expand the potential therapeutic uses of compounds related to 2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in various medical conditions (Amr et al., 2010).

properties

IUPAC Name

2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2OS/c1-19(2,3)12-9-10-14-15(11-12)23-17(20)16(14)18(22)21-13-7-5-4-6-8-13/h4-8,12H,9-11,20H2,1-3H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWDLECHMZLDKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-6-tert-butyl-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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